Tissue-Selective Vasomotor and Bone Efficacy at Low Doses vs. Estrone Sulfate
In a 12-week randomized clinical trial, Δ8,9-Dehydroestrone sulfate (Δ8,9-DHES) at a daily oral dose of 0.125 mg produced a >95% suppression of menopausal hot flushes, statistically equivalent to the effect of a 10-fold higher dose of estrone sulfate (1.25 mg/day). Both treatments also resulted in a similar ~40% suppression of the bone resorption marker urinary N-telopeptide [1].
| Evidence Dimension | Vasomotor symptom suppression and bone resorption marker reduction |
|---|---|
| Target Compound Data | >95% suppression of hot flushes; ~40% suppression of urinary N-telopeptide at 0.125 mg/day (administered as 3-sulfate conjugate) |
| Comparator Or Baseline | Estrone sulfate at 1.25 mg/day produced equivalent >95% hot flush suppression and ~40% N-telopeptide reduction |
| Quantified Difference | Target compound is approximately 10-fold more potent on a mg basis for these clinical endpoints. |
| Conditions | Randomized clinical trial in postmenopausal women; 12-week treatment period; compounds administered orally as sulfate conjugates. |
Why This Matters
This 10-fold potency advantage for core menopausal symptoms, combined with a dissociation from hepatic effects, defines its tissue-selective profile and is a critical differentiator for experimental design.
- [1] Baracat, E., Haidar, M., López, F. J., Pickar, J., Dey, M., & Negro-Vilar, A. (1999). Estrogen Activity and Novel Tissue Selectivity of Δ8,9-Dehydroestrone Sulfate in Postmenopausal Women. The Journal of Clinical Endocrinology & Metabolism, 84(6), 2020–2027. View Source
